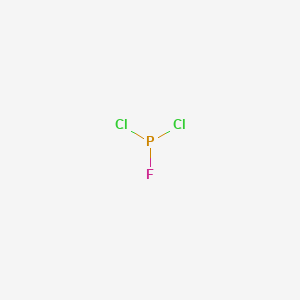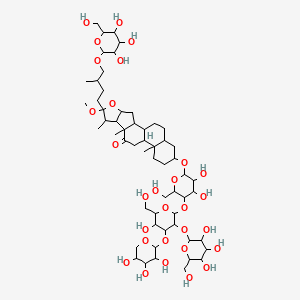
Chloromaloside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromaloside B: is a steroidal saponin compound isolated from the plant species Chlorophytum malayense. It belongs to the furostane type of saponins and is known for its complex glycosidic structure. The compound has attracted significant interest due to its potential pharmacological properties, including cytotoxicity against cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chloromaloside B involves multiple steps, starting from the extraction of the plant material. The process typically includes:
Extraction: The plant material is extracted using solvents like methanol or ethanol.
Isolation: The extract is subjected to chromatographic techniques such as column chromatography to isolate the saponins.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Optimization of these processes for higher yield and purity would be essential for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Chloromaloside B undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Aglycone (neo-hecogenin or neo-tigogenin) and various sugar moieties.
Oxidation: Corresponding ketones or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound for the study of steroidal saponins and their chemical properties.
Biology: Investigated for its cytotoxic effects on cancer cell lines, making it a potential candidate for anticancer research.
Medicine: Explored for its potential therapeutic effects, including its role as an immunostimulant and its cytotoxic properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mecanismo De Acción
The mechanism of action of Chloromaloside B involves its interaction with cellular membranes and proteins. The compound is known to:
Disrupt Cell Membranes: The saponin structure allows it to interact with and disrupt cell membranes, leading to cell lysis.
Inhibit Enzymes: this compound can inhibit certain enzymes involved in cell proliferation, contributing to its cytotoxic effects.
Induce Apoptosis: The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparación Con Compuestos Similares
Chloromaloside B is part of a group of saponins isolated from Chlorophytum species. Similar compounds include:
Chloromaloside A: A spirostane-type saponin with similar cytotoxic properties.
Chloromaloside C: Another spirostane-type saponin with different sugar moieties.
Chloromaloside D: Similar to this compound but with variations in the glycosidic structure.
Uniqueness: this compound is unique due to its furostane structure, which differentiates it from the spirostane-type saponins. This structural difference may contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
132998-90-4 |
|---|---|
Fórmula molecular |
C57H94O29 |
Peso molecular |
1243.3 g/mol |
Nombre IUPAC |
16-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one |
InChI |
InChI=1S/C57H94O29/c1-21(19-76-50-44(72)40(68)37(65)30(15-58)79-50)8-11-57(75-5)22(2)35-29(86-57)13-27-25-7-6-23-12-24(9-10-55(23,3)26(25)14-34(63)56(27,35)4)78-52-46(74)42(70)47(33(18-61)82-52)83-54-49(85-53-45(73)41(69)38(66)31(16-59)80-53)48(39(67)32(17-60)81-54)84-51-43(71)36(64)28(62)20-77-51/h21-33,35-54,58-62,64-74H,6-20H2,1-5H3 |
Clave InChI |
UEVGVDDRWSGCOD-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


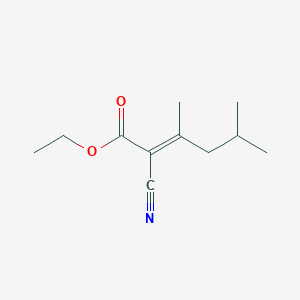
![N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide](/img/structure/B14158911.png)

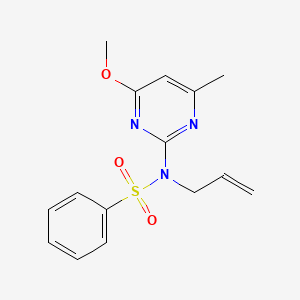

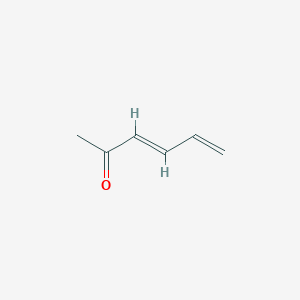
![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
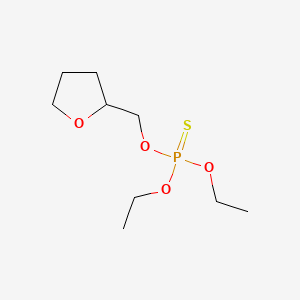
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
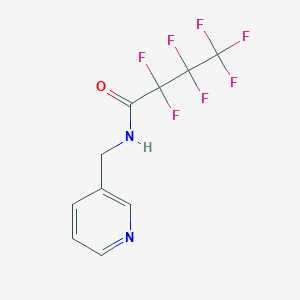
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)
